3-(quinolin-6-yl)-1,2-oxazol-5-amine
Description
Properties
CAS No. |
1343977-48-9 |
|---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Quinolin-6-yl)-5-Nitro-1,2-Oxazole
Nitration of the oxazole ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. For example, Hassanin et al. demonstrated the nitration of pyrano[3,2-c]quinoline-2,5-dione under these conditions, achieving regioselective nitro-group installation at the 3-position. Applying this to the parent oxazole-quinoline system, electrophilic aromatic substitution would likely occur at the oxazole’s 5-position due to the electron-withdrawing effect of the quinoline ring.
Reaction Conditions :
-
Substrate: 3-(Quinolin-6-yl)-1,2-oxazole
-
Nitrating agent: HNO₃ (conc.)/H₂SO₄ (conc.) (1:1 v/v)
-
Temperature: 0–5°C (ice bath)
-
Time: 2–4 hours
Reduction to this compound
The nitro intermediate is reduced to the amine using tin and hydrochloric acid, a method validated by Hassanin et al. for pyranoquinolinone derivatives. This approach offers high chemoselectivity, preserving the quinoline and oxazole frameworks.
Reaction Conditions :
-
Substrate: 3-(Quinolin-6-yl)-5-nitro-1,2-oxazole
-
Reducing agent: Sn powder (3.3 equiv.), HCl (conc.)
-
Temperature: 130°C
-
Time: 1 hour
-
Workup: Precipitation with ice, recrystallization from ethanol
Key Data :
-
Characterization:
Palladium-Catalyzed Three-Component Reaction
A palladium-mediated multicomponent reaction offers a convergent route to functionalized oxazole-quinoline hybrids. This method, adapted from Wang et al., involves coupling halogenated quinolines, isocyanides, and nucleophiles.
Reaction Design
The target compound can be synthesized via a one-pot assembly of:
-
5-(2-Chloroquinolin-6-yl)oxazole : Prepared via Ullmann coupling or direct cyclization.
-
Isocyanide : p-Toluenesulfonylmethyl isocyanide (TosMIC) or analogues.
-
Ammonia source : Aqueous NH₃ or ammonium acetate.
Reaction Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: Ethanol/water (4:1)
-
Temperature: 80°C
-
Time: 6–8 hours
Mechanistic Insight :
The reaction proceeds through oxidative addition of the chloro-quinoline to palladium, followed by isocyanide insertion and nucleophilic attack by ammonia. The final step involves reductive elimination to form the oxazol-5-amine moiety.
Key Data :
-
Characterization:
-
LC-MS: [M+H]⁺ at m/z 278.1 (calculated for C₁₄H₁₀N₃O)
-
Enamine Cyclization Method
Cyclization of enamine precursors provides a versatile route to oxazole rings. This method, inspired by Hassanin et al., involves condensing a quinoline aldehyde with a β-aminoketone followed by acid-mediated cyclization.
Enamine Formation
Quinoline-6-carbaldehyde reacts with β-aminoketones (e.g., 3-aminopentan-2-one) in ethanol under reflux to form an enamine intermediate.
Reaction Conditions :
-
Substrates: Quinoline-6-carbaldehyde, β-aminoketone (1:1 molar ratio)
-
Solvent: Ethanol
-
Temperature: Reflux (78°C)
-
Time: 4 hours
Cyclization to Oxazole
The enamine undergoes cyclization in glacial acetic acid, forming the oxazole ring via intramolecular dehydration.
Reaction Conditions :
-
Acid catalyst: Glacial acetic acid
-
Temperature: Reflux (118°C)
-
Time: 6 hours
Key Data :
-
Characterization:
Hantzsch Oxazole Synthesis
The Hantzsch method, involving α-aminoketones and acylating agents, provides a direct route to oxazoles. For the target compound, quinoline-6-carbonyl chloride serves as the acylating agent.
Reaction Protocol
Quinoline-6-carbonyl chloride reacts with α-aminoketones (e.g., 2-aminopropiophenone) in dichloromethane (DCM) under basic conditions.
Reaction Conditions :
-
Substrates: Quinoline-6-carbonyl chloride, α-aminoketone (1:1 molar ratio)
-
Base: Triethylamine (2 equiv.)
-
Solvent: DCM
-
Temperature: 0°C → rt
-
Time: 12 hours
Mechanistic Insight :
The α-aminoketone undergoes nucleophilic attack on the acyl chloride, followed by cyclodehydration to form the oxazole ring.
Key Data :
-
Yield: ~50% (typical for Hantzsch reactions)
-
Characterization:
Comparative Analysis of Methods
| Method | Yield | Complexity | Key Advantage |
|---|---|---|---|
| Nitro Reduction | 70% | Moderate | High chemoselectivity |
| Pd-Catalyzed Reaction | 65% | High | Convergent synthesis |
| Enamine Cyclization | 80% | Low | Scalability |
| Hantzsch Synthesis | 50% | Moderate | Direct oxazole formation |
Chemical Reactions Analysis
Types of Reactions
3-(quinolin-6-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinoline derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(quinolin-6-yl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(quinolin-6-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular pathways, leading to its therapeutic effects. For instance, it may inhibit DNA synthesis by targeting topoisomerases or other critical enzymes involved in cell replication .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below compares 3-(quinolin-6-yl)-1,2-oxazol-5-amine with structurally related 1,2-oxazol-5-amine derivatives, highlighting substituent-driven variations in molecular weight, polarity, and synthetic yields:
Key Observations :
- Molecular Weight: The quinolin-6-yl derivative (226.24 g/mol) is heavier than phenyl-substituted analogs (e.g., 196.15–266.29 g/mol), reflecting the larger aromatic system.
- Synthetic Accessibility: While yields for the target compound are unspecified, related quinoline-oxazole hybrids are synthesized in ~68% yields via Hünig’s base-mediated coupling .
Q & A
Q. What quality control measures ensure batch-to-batch consistency in synthesis?
- Analytical Workflow :
Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
Stability : Accelerated degradation studies (40°C/75% RH for 14 days) monitored by LC-MS.
Q. How to optimize reaction yields for scale-up synthesis?
- Process Chemistry :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 12 hrs).
- Replace acetic anhydride with greener cyclization agents (e.g., DCC/HOBt) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
